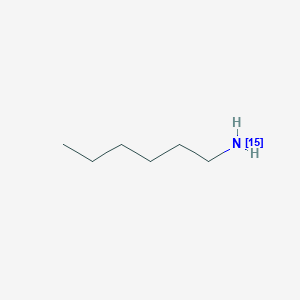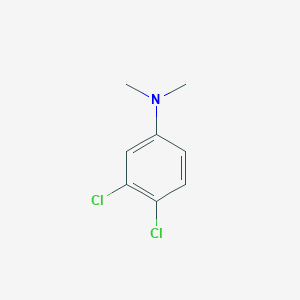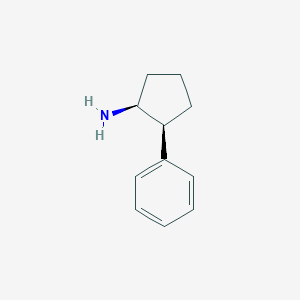
(1S,2S)-2-phenylcyclopentanamine
Descripción general
Descripción
(1S,2S)-2-phenylcyclopentanamine, also known as (1S,2S)-2-phenylcyclopentan-1-amine, is a cyclic amine compound with a phenyl group attached to the cyclopentane ring. It is a chiral compound, meaning it has two enantiomers (mirror images). This compound has been studied extensively due to its potential applications in various fields, including drug synthesis, biochemistry, and physiology.
Aplicaciones Científicas De Investigación
Kinetic Resolution in Catalyzed Aminolysis
- (1S,2S)-2-phenylcyclopentanamine is effectively used in kinetic resolution, specifically in catalyzed aminolysis reactions involving lipase B from Candida antarctica (González‐Sabín, Gotor, & Rebolledo, 2004). This application is crucial in achieving high selectivity and efficiency in producing enantiopure compounds.
LSD1 Inhibitory Activity and Binding
- Research has shown that certain lysine-phenylcyclopropylamine conjugates, including derivatives of (1S,2S)-2-phenylcyclopentanamine, are potent inactivators of lysine-specific demethylase 1 (LSD1), a target of interest in therapeutic agent development (Itoh et al., 2014).
Enantioselective Catalysis
- Enantioselective synthesis involving (1S,2S)-2-phenylcyclopentanamine has been reported, showcasing its application in producing specific stereoisomers for pharmaceuticals, such as antidepressants (Dahnz & Helmchen, 2006).
Inhibition of Monoamine Oxidase
- Fluorinated analogues of phenylcyclopropylamines, including (1S,2S)-2-phenylcyclopropylamine, have been studied for their inhibitory activity on monoamine oxidase A and B, indicating potential in treating neurological disorders (Yoshida et al., 2004).
Sigma Receptor Ligands
- Substituted 1-phenyl-2-cyclopropylmethylamines, including (1S,2S)-2-phenylcyclopropylamine, have been identified as having a high affinity for sigma receptors, suggesting potential applications in neuropharmacology (Prezzavento et al., 2007).
Zebrafish Model for Neurological Effects
- (1S,2S)-2-phenylcyclopropylamine (PCPA) has been studied using zebrafish models to understand its neurological effects, including its role in inducing apoptosis in nerve cells mediated by LSD1 inhibition (Zhang Jie et al., 2009)
Propiedades
IUPAC Name |
(1S,2S)-2-phenylcyclopentan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N/c12-11-8-4-7-10(11)9-5-2-1-3-6-9/h1-3,5-6,10-11H,4,7-8,12H2/t10-,11-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNGYTYNUZHDMPP-QWRGUYRKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)N)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@H](C1)N)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1S,2S)-2-phenylcyclopentanamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



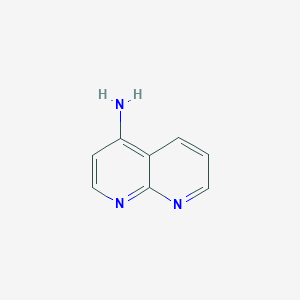
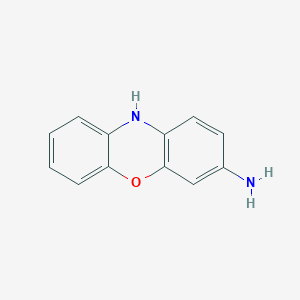
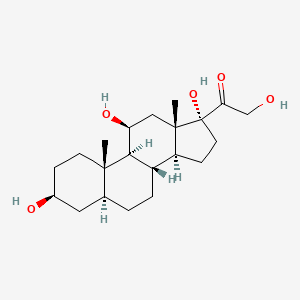
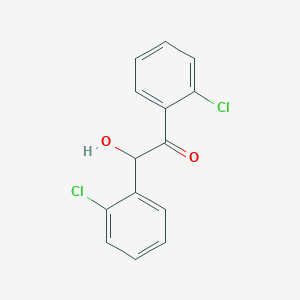
![2-(Benzo[d]isoxazol-3-yl)acetaldehyde](/img/structure/B1626714.png)
![2-Azabicyclo[3.2.1]octane](/img/structure/B1626715.png)
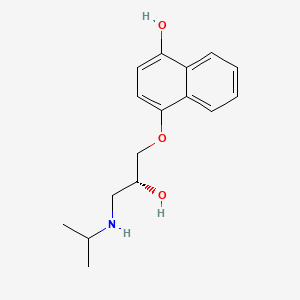
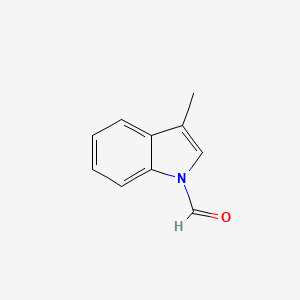
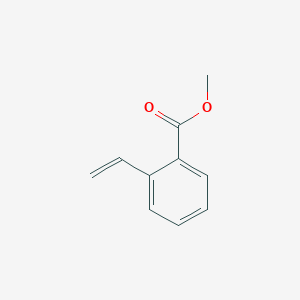
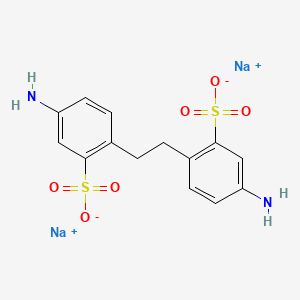
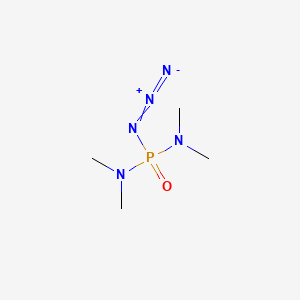
![Furo[3,4-b]pyrazine-2,5,7(1H)-trione](/img/structure/B1626724.png)
